4-(5-Fluoro-2-methoxyphenyl)-2-nitrophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Fluoro-2-methoxyphenyl)-2-nitrophenol, or 5-Fluoro-2-methoxyphenyl-2-nitrophenol, is a nitrophenol compound that has been studied for its potential applications in a variety of scientific research fields. 5-Fluoro-2-methoxyphenyl-2-nitrophenol (5FMN) is a colorless solid that is soluble in organic solvents such as ethanol, acetone, and pyridine. It has a melting point of 97-98°C and a boiling point of 438-440°C. The chemical formula for 5FMN is C9H7FNO3.
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-2-methoxyphenyl)-2-nitrophenol, 95% is not fully understood. However, it is believed that 4-(5-Fluoro-2-methoxyphenyl)-2-nitrophenol, 95% binds to certain enzymes and proteins, which in turn inhibits their activity. This inhibition can lead to changes in the activity of other proteins, leading to various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-Fluoro-2-methoxyphenyl)-2-nitrophenol, 95% have been studied in both in vitro and in vivo models. In vitro studies have shown that 4-(5-Fluoro-2-methoxyphenyl)-2-nitrophenol, 95% can inhibit the activity of certain enzymes, leading to changes in the activity of other proteins. In vivo studies have shown that 4-(5-Fluoro-2-methoxyphenyl)-2-nitrophenol, 95% can reduce inflammation and pain, as well as improve cognitive function.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(5-Fluoro-2-methoxyphenyl)-2-nitrophenol, 95% in lab experiments is that it is a relatively non-toxic compound. It is also relatively inexpensive and can be synthesized in a two-step process. However, 4-(5-Fluoro-2-methoxyphenyl)-2-nitrophenol, 95% has some limitations for lab experiments, such as its relatively low solubility in water and its relatively low stability in the presence of light and air.
Future Directions
The potential applications of 4-(5-Fluoro-2-methoxyphenyl)-2-nitrophenol, 95% in scientific research are numerous. In the future, 4-(5-Fluoro-2-methoxyphenyl)-2-nitrophenol, 95% could be used to study the effects of drugs on human cells and tissues, as well as to study the effects of inhibitors on enzyme activity. It could also be used to study protein-protein interactions, as well as to study the effects of drugs on the immune system. Additionally, 4-(5-Fluoro-2-methoxyphenyl)-2-nitrophenol, 95% could be used to study the effects of inhibitors on gene expression and to develop new treatments for diseases. Finally, 4-(5-Fluoro-2-methoxyphenyl)-2-nitrophenol, 95% could be used to study the effects of inhibitors on signal transduction pathways.
Synthesis Methods
4-(5-Fluoro-2-methoxyphenyl)-2-nitrophenol, 95% can be synthesized in a two-step method. The first step involves the reaction of 5-fluoro-2-methoxybenzaldehyde with nitrosyl chloride in an inert atmosphere. This reaction produces 5-fluoro-2-methoxy-2-nitrobenzaldehyde, which is then reacted with sodium hydroxide in ethanol to obtain 4-(5-Fluoro-2-methoxyphenyl)-2-nitrophenol, 95%.
Scientific Research Applications
4-(5-Fluoro-2-methoxyphenyl)-2-nitrophenol, 95% has been studied for its potential applications in the fields of biochemistry and pharmacology. In biochemistry, 4-(5-Fluoro-2-methoxyphenyl)-2-nitrophenol, 95% has been used in studies of enzyme inhibition and protein-protein interactions. In pharmacology, 4-(5-Fluoro-2-methoxyphenyl)-2-nitrophenol, 95% has been used to study the effects of drugs on human cells and tissues.
properties
IUPAC Name |
4-(5-fluoro-2-methoxyphenyl)-2-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4/c1-19-13-5-3-9(14)7-10(13)8-2-4-12(16)11(6-8)15(17)18/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVKXSKJZKYMQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686273 |
Source
|
Record name | 5'-Fluoro-2'-methoxy-3-nitro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoro-2-methoxyphenyl)-2-nitrophenol | |
CAS RN |
1261974-60-0 |
Source
|
Record name | 5'-Fluoro-2'-methoxy-3-nitro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.